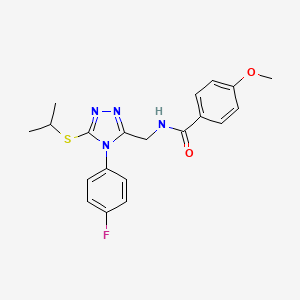
N-((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C20H21FN4O2S and its molecular weight is 400.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound N-((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in drug development.
Chemical Structure and Properties
The IUPAC name of the compound reflects its complex structure, which includes a triazole ring and various substituents that may influence its biological interactions. The molecular formula is C19H20FN4OS, with a molecular weight of approximately 360.45 g/mol. The presence of the fluorophenyl and isopropylthio groups are significant for its biological activity due to their effects on binding affinity and selectivity towards biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H20FN4OS |
| Molecular Weight | 360.45 g/mol |
| XLogP3-AA | 3.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. The triazole moiety can facilitate hydrogen bonding with target proteins, while the fluorophenyl group enhances hydrophobic interactions, potentially increasing binding affinity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazoles possess broad-spectrum antibacterial activity against various strains of bacteria, including resistant strains.
Anticancer Potential
In addition to antimicrobial effects, preliminary studies suggest that this compound may have anticancer properties. It has been investigated for its ability to inhibit cell proliferation in cancer cell lines. For instance, a related compound demonstrated selective cytotoxicity against non-small cell lung cancer (NSCLC) cells by targeting specific mutations in the epidermal growth factor receptor (EGFR) .
Case Studies
- Study on Antimicrobial Activity : A recent publication highlighted the synthesis and evaluation of various triazole derivatives, including this compound). Results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antibiotics.
- Anticancer Research : Another study explored the effects of similar compounds on NSCLC models. The findings indicated that these compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways .
Binding Affinity Studies
Binding affinity studies using techniques like X-ray fluorescence (XRF) have shown that this compound can selectively bind to certain receptors over others, which is crucial for minimizing side effects in therapeutic applications .
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Anticancer | Induces apoptosis in NSCLC cell lines |
| Binding Affinity | Selective binding to specific receptors |
Propiedades
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2S/c1-13(2)28-20-24-23-18(25(20)16-8-6-15(21)7-9-16)12-22-19(26)14-4-10-17(27-3)11-5-14/h4-11,13H,12H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMZMJJGODIWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














